trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Overview
Description
“trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” is a chemical compound with the CAS Number: 65355-32-0 and a molecular weight of 252.4 . Its IUPAC name is (1r,4r)-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” is 1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18)/t12?,13?,14-,15- . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” is a solid at room temperature . It has a boiling point of 370.9°C at 760 mmHg and a melting point of 200°C . Its flash point is 178.8°C .Scientific Research Applications
High-Pressure Phase Studies
- Research by Rübesamen and Schneider (1993) investigated high-pressure phase studies of liquid crystalline cyclohexane derivatives, including compounds related to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. They used high-pressure microcomputer-assisted differential thermal analysis to observe special high-pressure effects for liquid crystals (Rübesamen & Schneider, 1993).
NMR Studies for Configuration Determination
- Yuan et al. (2010) focused on determining the configuration of Trans-4-Propyl-Cyclohexylcarboxylic Acid using NMR (Nuclear Magnetic Resonance) methods. They conducted density functional theory (DFT) calculations to simulate the optimized configurations and used the Karplus equation for analysis (Yuan et al., 2010).
Synthesis Studies
- Zhang Ming-yu (2012) synthesized mixtures of cis/trans-4-(5'-propyl-tetrahydropyran-2'-yl)-cyclohexane carboxylic acid from related benzoic acid by catalytic hydrogenation. The study shows the synthesis process and conditions for obtaining high purity of the compound (Zhang Ming-yu, 2012).
Studies on Cyclohexane Derivatives
- Bekkum et al. (2010) provided details on the preparation and mass spectra of cyclohexanecarboxylic acids, contributing to the understanding of the molecular structure and fragmentation patterns of such compounds (Bekkum et al., 2010).
Safety and Hazards
The safety information for “trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGQFKJNKWDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173830, DTXSID501184006 | |
Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171337-48-7, 65355-32-0 | |
Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid in the synthesis of the liquid crystal compound?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the target liquid crystal, 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene. The synthesis involves reacting this compound with 3,4-difluorobenzyl bromide, followed by a series of reduction, esterification, Grignard reaction, and ultimately a coupling reaction using Li2CuCl4 as a catalyst []. The trans-4'-propyl-(1,1'-bicyclohexyl) moiety becomes a key structural component of the final liquid crystal molecule.
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